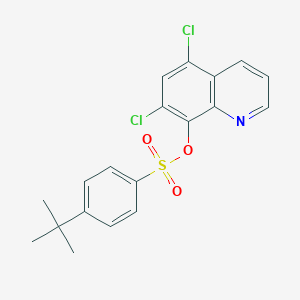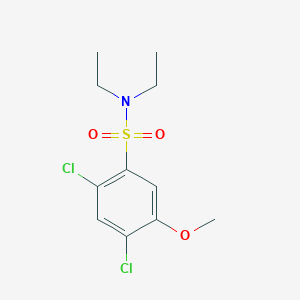
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCQ belongs to the class of quinoline carboxylates, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in Alzheimer's disease. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the levels of reactive oxygen species (ROS) in cells. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to modulate the activity of various neurotransmitters, such as acetylcholine and dopamine, and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological pathways and molecular targets. However, 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate may exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate. One potential direction is the development of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the study of the long-term effects of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate on human health, particularly its potential as a therapeutic agent for various diseases. Additionally, the use of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate in combination with other compounds, such as chemotherapy drugs, may enhance its anti-cancer activity and reduce its potential side effects. Overall, the study of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological pathways and molecular targets.
合成方法
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multistep process starting from commercially available 2-amino-3,4-dichlorobenzophenone. The synthesis involves the reaction of the benzophenone with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzonitrile to obtain the intermediate product. The final step involves the reaction of the intermediate with ethyl chloroformate to yield 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate.
科学研究应用
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been used as a tool in scientific research to study the role of various biological pathways and molecular targets.
属性
产品名称 |
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
分子式 |
C18H11Cl2NO3 |
分子量 |
360.2 g/mol |
IUPAC 名称 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-7-5-12(9-14(13)20)17(22)10-24-18(23)16-8-6-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
InChI 键 |
SGNLNNQWKOKWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)


![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)

![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)
